molecular formula C8H16N2O B6613329 [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine CAS No. 1143524-10-0

[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine

Cat. No.: B6613329
CAS No.: 1143524-10-0
M. Wt: 156.23 g/mol
InChI Key: JIAZNRIERWGWTE-SFYZADRCSA-N
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Description

[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine, a complex organic compound, stands as a key player in various chemical and biological research domains. Recognized for its unique structure combining a pyrrolidine and morpholine ring, this compound offers a broad spectrum of applications, extending from synthetic chemistry to potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine typically involves multi-step organic synthesis, focusing on building the pyrrolidine and morpholine rings. Key steps include:

  • Formation of the Pyrrolidine Ring: : This can be achieved through intramolecular cyclization reactions of suitable precursors.

  • Morpholine Ring Construction: : Often accomplished through condensation reactions involving appropriate amines and diols under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters, such as temperature and pressure, play crucial roles in enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, often with reagents like hydrogen peroxide or potassium permanganate, leading to oxygenated derivatives.

  • Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, typically result in deoxygenated or hydrogenated products.

  • Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution, with common reagents including halides, acids, and bases.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halides (e.g., chloride, bromide), strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).

Major Products Formed

  • Oxidation: : Formation of hydroxylated or ketone derivatives.

  • Reduction: : Generation of alcohols or alkanes.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows it to serve as a building block for pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In medicinal chemistry, the compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological and psychological disorders due to their interaction with central nervous system receptors.

Industry

Industrial applications include its use in the synthesis of advanced polymers, dyes, and specialty chemicals. Its versatility makes it valuable in the production of various high-performance materials.

Mechanism of Action

Molecular Targets and Pathways

The compound and its derivatives often interact with enzymes and receptors in the body, influencing various biochemical pathways. For example, its potential neuroactive properties are linked to its interaction with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine: : Shares the pyrrolidine ring but lacks the morpholine component.

  • Morpholine: : Contains the morpholine ring without the pyrrolidine structure.

Uniqueness

[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine’s dual-ring structure imparts unique chemical reactivity and biological activity, distinguishing it from simpler compounds like pyrrolidine and morpholine.

This complexity and functionality make this compound a fascinating subject for ongoing research in multiple scientific fields.

Properties

IUPAC Name

[(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZNRIERWGWTE-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CO[C@H](CN2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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